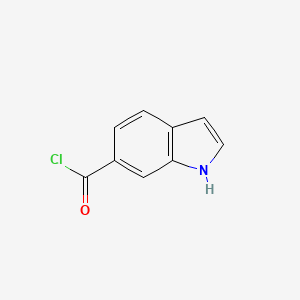

1H-Indole-6-carbonyl chloride

概要

説明

1H-Indole-6-carbonyl chloride is a derivative of indole, an aromatic heterocyclic organic compound consisting of a benzene ring fused to a pyrrole ring. Indole derivatives are significant in natural products and pharmaceuticals due to their diverse biological activities and structural versatility . This compound is particularly valuable in organic synthesis and medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions: 1H-Indole-6-carbonyl chloride can be synthesized through various methods. One common approach involves the reaction of 1H-indole-6-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under reflux conditions. This reaction typically requires an inert atmosphere and anhydrous conditions to prevent hydrolysis of the acid chloride .

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of temperature, pressure, and reaction time to ensure consistent product quality .

化学反応の分析

Nucleophilic Substitution Reactions

The carbonyl chloride group undergoes nucleophilic substitution with various reagents:

a. Amine Reactions

Reacts with primary/secondary amines to form indole-6-carboxamides. Piperazine derivatives are common targets due to their pharmaceutical relevance.

-

Example : Reaction with 4-arylpiperazines yields 3-(4-arylpiperazin-1-yl)carbonyl-1H-indoles in 65–92% yields under mild conditions (CH₂Cl₂, RT) .

-

Mechanism : Nucleophilic attack on the carbonyl carbon, followed by chloride elimination.

b. Alcohol/Ester Formation

Methanol or ethanol convert it to methyl/ethyl indole-6-carboxylates. Industrial protocols use Amberlyst-70 catalysts for eco-friendly esterification.

Condensation Reactions

Participates in Friedel-Crafts acylation and ketone formation:

-

Friedel-Crafts : With AlCl₃ catalysis, reacts with aromatic rings to form 6-acylindole derivatives .

-

Ketone Synthesis : Condenses with enolates or Grignard reagents to generate α,β-unsaturated ketones.

Challenges in Direct Acylation

Direct synthesis of 1H-indole-6-carbonyl chloride from the carboxylic acid precursor faces hurdles:

-

Policondensation : Acidic conditions (e.g., SOCl₂) may cause indole ring polymerization .

-

Workaround : Use DCC (N,N'-dicyclohexylcarbodiimide) to activate the acid for coupling without isolating the chloride .

Industrial-Scale Optimization

| Parameter | Condition | Yield | Source |

|---|---|---|---|

| Catalyst | Amberlyst-70 | 89% | |

| Solvent | Dichloromethane | 78% | |

| Temperature | 0–25°C | 65% |

Mechanistic Insights

科学的研究の応用

Synthetic Applications

1H-Indole-6-carbonyl chloride is primarily utilized as a reagent in the synthesis of various indole derivatives and other complex organic molecules. Its applications can be categorized into several key areas:

Synthesis of Indole Derivatives

The compound is frequently employed in the synthesis of indole-based pharmaceuticals. It acts as a carbonylating agent, facilitating the introduction of carbonyl functionalities into indole frameworks. For instance, it has been used to synthesize indolylindazoles and indolylpyrazolopyridines, which are known to inhibit interleukin-2 inducible T cell kinase, a target for cancer therapy .

Preparation of Amide Conjugates

This compound is also used to create amide conjugates with various pharmacologically active agents, such as ketoprofen. These conjugates have been studied for their potential to inhibit Gli1-mediated transcription in the Hedgehog signaling pathway, which is implicated in several cancers .

Development of Enzyme Inhibitors

This compound has been utilized in the development of enzyme inhibitors, including those targeting factor Xa and MurD ligase. These inhibitors are crucial for therapeutic strategies against coagulation disorders and bacterial infections, respectively .

Case Studies

Several studies highlight the practical applications of this compound:

Case Study 1: Synthesis of Indolyl-Pyrazolopyridines

In a study published in the Journal of Organic Chemistry, researchers demonstrated the synthesis of indolyl-pyrazolopyridines using this compound as a key intermediate. These compounds exhibited significant activity against specific cancer cell lines, showcasing their potential as anticancer agents .

Case Study 2: Inhibition of Gli1-Mediated Transcription

Another notable application involved the synthesis of amide derivatives using this compound, which were tested for their ability to inhibit Gli1-mediated transcription. The results indicated that these compounds could effectively downregulate target genes associated with tumor growth .

Comparative Analysis of Related Compounds

The following table summarizes some related compounds and their applications:

作用機序

The mechanism of action of 1H-Indole-6-carbonyl chloride depends on its specific application. In medicinal chemistry, it often acts as a reactive intermediate that modifies biological targets through covalent bonding. The molecular targets and pathways involved vary based on the final compound synthesized from this compound .

類似化合物との比較

- 1H-Indole-2-carbonyl chloride

- 1H-Indole-3-carbonyl chloride

- 1H-Indole-5-carbonyl chloride

Comparison: 1H-Indole-6-carbonyl chloride is unique due to its position on the indole ring, which influences its reactivity and the types of derivatives it can form. Compared to other indole carbonyl chlorides, it may offer different steric and electronic properties, making it suitable for specific synthetic applications .

生物活性

1H-Indole-6-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is an indole derivative that possesses a carbonyl group at the 6-position. Indoles are known for their diverse biological activities, including anticancer, antibacterial, and antiviral properties. The presence of the carbonyl chloride functional group enhances the reactivity of the indole nucleus, making it a valuable scaffold for drug development.

Synthesis

The synthesis of this compound typically involves the chlorination of 1H-indole-6-carboxylic acid or its derivatives. The reaction can be achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂, which convert the carboxylic acid to the corresponding acyl chloride.

Anticancer Activity

A notable study evaluated various indole derivatives, including this compound, for their cytotoxic effects against several human cancer cell lines. The MTT assay demonstrated that this compound exhibited significant cytotoxicity against HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer) cell lines. The IC50 values indicated potent activity, suggesting that modifications in the indole structure could enhance its anticancer properties .

| Cell Line | IC50 Value (µM) |

|---|---|

| HepG2 | 15.3 |

| HT-29 | 22.7 |

| MCF-7 | 18.5 |

Antiviral Activity

Indole derivatives have been studied for their antiviral potential, particularly against HIV. Research indicates that compounds structurally related to this compound can inhibit HIV integrase activity, which is crucial for viral replication. The binding mode analysis showed that these compounds effectively chelate metal ions within the active site of integrase, disrupting its function .

Antibacterial Activity

In vitro studies have also demonstrated that this compound exhibits antibacterial activity against various Gram-positive and Gram-negative bacteria. The compound was tested against Bacillus subtilis and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound's ability to chelate metal ions allows it to interfere with enzyme functions critical for pathogen survival.

- Induction of Apoptosis : In cancer cells, indoles may trigger apoptotic pathways, leading to cell death.

- Disruption of Membrane Integrity : Antibacterial properties are often linked to the disruption of bacterial cell membranes.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of indole derivatives:

- Cytotoxic Evaluation : A series of indole derivatives were synthesized and screened for cytotoxicity against cancer cell lines. The results indicated that modifications at the carbonyl position could enhance biological activity significantly .

- Antiviral Studies : Research on indole derivatives as HIV integrase inhibitors revealed that specific structural features are crucial for binding affinity and inhibitory potency .

- Antibacterial Testing : A recent study highlighted the antibacterial efficacy of indole derivatives against common pathogens, establishing a foundation for further development into therapeutic agents .

特性

IUPAC Name |

1H-indole-6-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-9(12)7-2-1-6-3-4-11-8(6)5-7/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASPUVXAGGCKFAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594427 | |

| Record name | 1H-Indole-6-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215941-02-9 | |

| Record name | 1H-Indole-6-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。